
(R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves enantiopure methodologies to achieve high levels of enantiomeric excess, which is crucial for its biological activity. A notable method includes the use of (R)-epichlorohydrin as a precursor, leading to the enantiopure targeted chiral building block. This process underscores the importance of precise synthetic routes to obtain the compound with the desired stereochemical purity (Rajesh et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction, showcasing their crystalline forms and providing insights into their molecular geometries. For instance, studies have revealed specific crystal systems and unit cell parameters, enhancing the understanding of the compound's structural features (Anouar et al., 2019).
Chemical Reactions and Properties
Chemical reactivity studies highlight the compound's potential to undergo various chemical transformations, including reactions with ethoxycarbonyl isocyanate, leading to novel derivatives with potential biological activities. These reactions facilitate the exploration of the compound's chemical landscape and its utility in synthesizing biologically active molecules (Adetchessi et al., 1997).
Physical Properties Analysis
Investigations into the physical properties of related compounds, such as their crystallization behaviors and melting points, are crucial for understanding their stability and suitability for various applications. X-ray powder diffraction data have provided valuable information on the compound's crystalline structure and purity, essential for its application in pharmaceutical formulations (Zheng et al., 2016).
Wissenschaftliche Forschungsanwendungen
Oxazolidinone Derivatives and Their Applications
Oxazolidinones, including compounds with related structural features to the compound , are noted for their antimicrobial properties. Diekema and Jones (2000) review oxazolidinones, highlighting their unique mechanism of protein synthesis inhibition and bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, suggesting potential applications in treating resistant bacterial infections (Diekema & Jones, 2000).
Antioxidant Capacity and Applications
Ilyasov et al. (2020) discuss the antioxidant capacity of compounds, including the relevance of oxazolidine functionalities, in various assays, such as ABTS/PP decolorization assays. Their review elucidates reaction pathways underlying antioxidant capacity assays, indicating the potential of structurally related compounds in antioxidant applications (Ilyasov et al., 2020).
Catalytic Applications in Asymmetric Synthesis
Compounds containing oxazoline rings, akin to the queried compound, are extensively used in asymmetric catalysis due to their modular nature and effectiveness in various metal-catalyzed transformations. Hargaden and Guiry (2009) review the use of oxazoline-containing ligands in asymmetric catalysis, underscoring the broad applicability of such compounds in synthesizing chiral molecules (Hargaden & Guiry, 2009).
Eigenschaften
IUPAC Name |
2-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c26-19-13-30-10-9-23(19)14-5-7-15(8-6-14)24-11-16(31-22(24)29)12-25-20(27)17-3-1-2-4-18(17)21(25)28/h1-8,16H,9-13H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQNYAUTIWQAKY-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



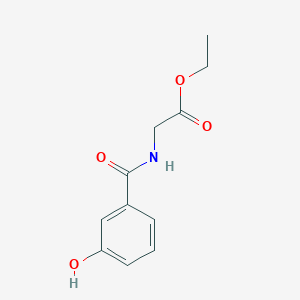
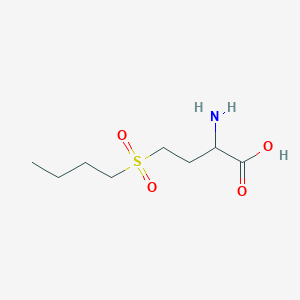

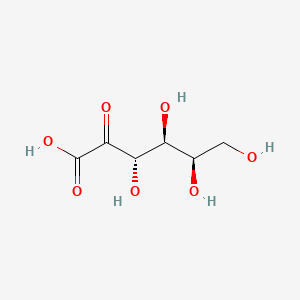
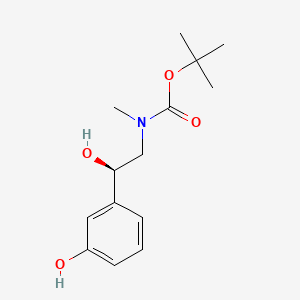
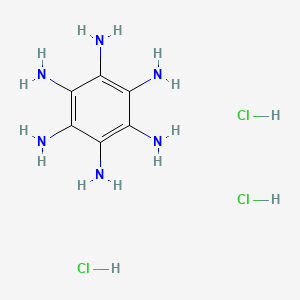

![[Methyl-d3]metanicotine](/img/structure/B1144807.png)